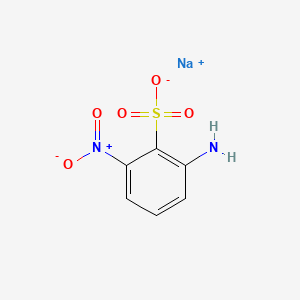

Sodium 2-amino-6-nitrobenzenesulphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

85204-13-3 |

|---|---|

Molecular Formula |

C6H5N2NaO5S |

Molecular Weight |

240.17 g/mol |

IUPAC Name |

sodium;2-amino-6-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H6N2O5S.Na/c7-4-2-1-3-5(8(9)10)6(4)14(11,12)13;/h1-3H,7H2,(H,11,12,13);/q;+1/p-1 |

InChI Key |

NGGRZLZMKOISMO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+] |

Origin of Product |

United States |

The Chemistry of Sodium 2 Amino 6 Nitrobenzenesulphonate

Chemical and Physical Properties

This compound is described as a yellow to orange crystalline powder that is soluble in water. ontosight.ai The molecule's structure combines the functional characteristics of an aniline (B41778), a nitrobenzene, and a benzenesulfonate. The chemical formula for the compound is C₆H₅N₂NaO₅S. epa.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅N₂NaO₅S |

| Molecular Weight | 242.17 g/mol |

| Appearance | Yellow to orange crystalline powder ontosight.ai |

| Solubility | Soluble in water ontosight.ai |

Synthesis

While specific, detailed industrial synthesis methods for this compound are not widely documented in available literature, a plausible synthetic route can be inferred from established organic chemistry principles and the synthesis of related compounds. The preparation would need to introduce three different substituents onto a benzene ring in a specific ortho- and meta-relationship (1,2,3-substitution pattern).

Synthesizing such a polysubstituted benzene derivative presents challenges in controlling the regioselectivity of the reactions. For instance, starting with nitrobenzene, sulfonation would primarily direct the sulfonic acid group to the meta position, yielding sodium 3-nitrobenzenesulphonate. chemicalbook.comgoogle.com Subsequent amination would be required. Alternatively, starting with aniline, a protection step for the amino group would be necessary before nitration and sulfonation to prevent oxidation and control substitution patterns. The synthesis of the related compound 2-amino-6-nitrobenzoic acid often involves starting with materials like 2,6-dinitrobenzoic acid or 2-halo-6-nitrobenzoic acid, suggesting that a similar strategy involving a pre-functionalized benzene ring might be employed. google.comresearchgate.net

Research and Applications

This compound is a compound of interest in the chemical industry, primarily for its potential role as an intermediate in synthesis. ontosight.ai The presence of both an amino group and a nitro group makes it a valuable precursor.

Azo Dye Production : The amino group (-NH2) can be readily converted into a diazonium salt. This diazonium salt can then be coupled with another aromatic compound (a coupling agent) to form an azo compound, which are characteristically colored. Azo dyes form the largest group of synthetic colorants used in the textile and food industries. ontosight.ai

Pharmaceutical Intermediates : Like many substituted nitroaromatics and sulfonates, this compound can serve as a building block in the synthesis of more complex molecules for pharmaceutical applications. ontosight.aisncl.com The functional groups can be modified in subsequent steps; for example, the nitro group can be reduced to form a second amino group, creating a diamine derivative.

Research into related compounds highlights the utility of these structures. For example, various 2-amino-6-nitrobenzothiazole (B160904) derivatives have been synthesized and evaluated for their biological activity. nih.govnih.gov While this research does not directly involve this compound, it underscores the importance of the 2-amino-6-nitro substitution pattern on an aromatic system in the development of new chemical entities.

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₆H₅N₂NaO₅S |

| Benzenesulfonic acid | C₆H₆O₃S |

| Aniline | C₆H₇N |

| p-Toluenesulfonic acid | C₇H₈O₃S |

| Phenol | C₆H₆O |

| Sodium benzenesulfonate | C₆H₅NaO₃S |

| Nitrobenzene | C₆H₅NO₂ |

| Sodium 3-nitrobenzenesulphonate | C₆H₄NNaO₅S |

| 2-amino-6-nitrobenzoic acid | C₇H₆N₂O₄ |

| 2,6-dinitrobenzoic acid | C₇H₄N₂O₆ |

| 2-halo-6-nitrobenzoic acid | C₇H₄ClNO₄ |

| 2-amino-6-nitrobenzothiazole | C₇H₅N₃O₂S |

| Sulfur trioxide | SO₃ |

Reaction Mechanisms and Chemical Transformations of Sodium 2 Amino 6 Nitrobenzenesulphonate

Mechanistic Investigations of Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for highly electron-deficient aromatic rings. libretexts.orgmasterorganicchemistry.com The presence of potent electron-withdrawing groups, such as nitro and sulphonyl groups, is crucial for activating the ring towards attack by a nucleophile. wikipedia.orgchemistrysteps.com For a substitution to occur, a leaving group (typically a halide) must be present on the ring, and the electron-withdrawing substituents must be positioned ortho or para to it. libretexts.orgmasterorganicchemistry.com This positioning allows for the effective stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.comwikipedia.org

In the context of a derivative of Sodium 2-amino-6-nitrobenzenesulphonate where a leaving group is present, the nitro group would provide significant stabilization for a nucleophilic attack at a para or ortho position relative to it. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. The first, rate-determining step involves the attack of the nucleophile to form the resonance-stabilized Meisenheimer complex, which temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The negative charge in this intermediate is delocalized onto the electron-withdrawing groups. masterorganicchemistry.com The second, faster step involves the departure of the leaving group, which restores the aromatic system. masterorganicchemistry.com

Recent research has also shed light on concerted SₙAr (cSₙAr) mechanisms, where the bond-forming and bond-breaking steps occur simultaneously rather than through a discrete intermediate. researchgate.netnih.govstackexchange.com These concerted pathways are less dependent on the presence of strong activating groups on the aromatic ring. researchgate.netacs.org Kinetic isotope effect studies have been instrumental in providing evidence for these concerted mechanisms, which may proceed through a Meisenheimer-like transition state. nih.govstackexchange.comresearchgate.net

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, usually hydrogen, on an aromatic ring with an electrophile. wikipedia.orgbyjus.com The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by a deprotonation step to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com

The regiochemical outcome of EAS on a substituted benzene (B151609) is dictated by the electronic properties of the existing substituents. wikipedia.orgbyjus.com These groups can be classified as activating or deactivating and as ortho-, para- or meta-directors. libretexts.orgpressbooks.pub

In this compound, the substituents present a competitive scenario:

Amino (-NH₂) group: This is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. pressbooks.publibretexts.org

Nitro (-NO₂) group: This is a strong deactivating group and a meta-director. It withdraws electron density from the ring both inductively and through resonance. youtube.commasterorganicchemistry.com

Sulphonate (-SO₃H/-SO₃⁻) group: This is also a strong deactivating group and a meta-director, withdrawing electron density primarily through its strong inductive effect. libretexts.org

The directing effects of these groups are summarized in the table below.

| Functional Group | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -SO₃Na (Sulphonate) | Deactivating | Meta |

| An interactive data table summarizing the directing effects of the functional groups. |

Redox Chemistry of Nitro and Amino Groups

The redox chemistry of this compound is centered on its nitro and amino functionalities.

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group, a fundamental transformation in synthetic organic chemistry. A variety of reducing agents can accomplish this, offering different levels of chemoselectivity. organic-chemistry.org Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂), or metal-acid combinations (e.g., Sn/HCl). researchgate.net The Zinin reduction, which uses sodium sulfide (B99878) or polysulfides, is particularly known for its ability to selectively reduce one nitro group in polynitro compounds, which could be relevant for derivatives of the title compound. stackexchange.comechemi.com The selective reduction of aromatic nitro compounds can also be achieved using reagents like tetrahydroxydiboron (B82485) or methylhydrazine, often with high functional group tolerance. organic-chemistry.org The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. rsc.org

Oxidation of the Amino Group: The oxidation of aromatic amines can be complex and is highly dependent on the oxidizing agent and reaction conditions. libretexts.org The amino group can be oxidized to various states, including corresponding nitroso or nitro compounds, often using reagents like hydrogen peroxide or peroxycarboxylic acids. libretexts.org However, oxidation can also lead to the formation of complex oligomeric and polymeric products, as the initial oxidation to a radical cation can trigger coupling reactions. mdpi.comrsc.org The electrochemical oxidation of anilines typically begins with the loss of one electron from the nitrogen atom to form a radical cation, which then undergoes further reactions. rsc.orgresearchgate.net

Stability and Chemical Degradation Pathways

The stability of this compound is influenced by its functional groups. Aromatic sulfonic acids and their salts are generally stable compounds. However, their degradation can occur under specific conditions.

Biodegradation: The presence of a sulphonate group on an aromatic ring can make a compound more resistant to aerobic biodegradation. researchgate.net The hydrophilic nature of the sulphonate group can hinder the transport of the molecule across microbial cell membranes. researchgate.net However, certain microorganisms are capable of metabolizing sulfonated aromatic compounds. nih.govunesp.br

Chemical Degradation: The amino group is susceptible to oxidation, which can initiate degradation pathways. Similarly, the nitro group can be reduced. These redox reactions, as described in section 3.3, would transform the molecule into different compounds. The sulphonate group itself can be removed (desulfonation) under harsh conditions, such as treatment with strong acid at high temperatures. Mechanochemical degradation of aromatic sulfonic acids using strong reducing agents like magnesium or calcium has also been reported. nih.gov Instability in related compounds can also arise from self-dimerization of intermediates like cysteine sulfenic acids or through hydrolysis. researchgate.netacs.org

Influence of Solvent and pH on Reactivity

Solvent Effects: The solvent plays a critical role in the reaction kinetics, particularly for SₙAr reactions. Solvent polarity can significantly affect reaction rates by stabilizing or destabilizing reactants and transition states. rsc.orgnih.gov For SₙAr reactions that proceed through a charged Meisenheimer intermediate, polar solvents are generally favored as they can stabilize this zwitterionic species. nih.govquora.com However, the specific nature of the solvent-solute interactions, such as hydrogen bond donating (HBD) and hydrogen bond accepting (HBA) abilities, is also crucial. nih.govresearchgate.net For instance, solvents with high hydrogen bond basicity can enhance the rate of SₙAr reactions involving amine nucleophiles. researchgate.net In some cases, protic solvents can retard SₙAr reactions, but this effect can be modulated by the presence of ions. researchgate.net

pH Effects: The pH of the reaction medium has a profound impact on the reactivity of this compound by altering the protonation state of its functional groups.

Amino Group: Under acidic conditions (low pH), the amino group (-NH₂) will be protonated to form the ammonium (B1175870) group (-NH₃⁺). This transformation has a dramatic effect on its electronic properties. The -NH₃⁺ group is no longer an electron-donating, activating group; instead, it becomes a strong electron-withdrawing, deactivating, and meta-directing group for electrophilic aromatic substitution.

Sulphonate Group: The sulphonate group (-SO₃⁻) is the conjugate base of a strong acid (sulfonic acid, -SO₃H). It will remain in its anionic form over a wide pH range, only becoming protonated under very strongly acidic conditions.

These pH-dependent changes in the electronic nature of the substituents will significantly alter the electron density of the aromatic ring and, consequently, its susceptibility and regioselectivity towards both nucleophilic and electrophilic attack. For example, the reaction of p-nitroaniline with sulfuric acid demonstrates how strongly acidic conditions can alter the properties of such molecules. youtube.com

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. For Sodium 2-amino-6-nitrobenzenesulphonate, both ¹H and ¹³C NMR would provide definitive evidence for its structure. While specific experimental spectra for this compound are not widely published, predictions can be made based on its chemical structure and data from analogous compounds. nih.govspectrabase.com

The ¹H NMR spectrum is expected to show distinct signals for the three non-equivalent aromatic protons on the benzene (B151609) ring. Due to the varied electronic effects of the amino (-NH₂), nitro (-NO₂), and sulphonate (-SO₃⁻) groups, these protons would appear as complex multiplets in the aromatic region of the spectrum (typically 6.5-8.5 ppm). researchgate.netchemicalbook.com

The ¹³C NMR spectrum would complement this by showing six distinct signals for the aromatic carbons, as each carbon atom resides in a unique chemical environment. The carbon atoms directly bonded to the substituents (C-NH₂, C-NO₂, C-SO₃⁻) would exhibit characteristic chemical shifts influenced by the electron-donating or withdrawing nature of these groups. chemicalbook.comspectrabase.com Data from related compounds like 2-Amino-6-nitrobenzothiazole (B160904) can provide reference points for these expected shifts. spectrabase.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~6.5 - 8.5 | Multiplets | Three distinct signals expected for the aromatic protons. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes. The spectra for this compound would display characteristic absorption bands corresponding to its key functional moieties. researchgate.net

Key expected vibrational frequencies include:

Amino Group (-NH₂): Symmetric and asymmetric N-H stretching vibrations, typically found in the range of 3300-3500 cm⁻¹.

Nitro Group (-NO₂): Strong asymmetric and symmetric stretching bands, expected around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. Data from the related compound 2-amino-5-nitrobenzenesulfonic acid, sodium salt supports these assignments. spectrabase.com

Sulphonate Group (-SO₃⁻): Strong, characteristic absorption bands for S=O stretching, typically appearing in the 1200-1150 cm⁻¹ and 1060-1030 cm⁻¹ regions. nih.gov

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. chemicalbook.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the vibrations of the benzene ring skeleton. researchgate.netnih.gov

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Analogy |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | nih.gov |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | spectrabase.com |

| Nitro (-NO₂) | Symmetric Stretch | 1335 - 1380 | spectrabase.com |

| Sulphonate (-SO₃⁻) | S=O Stretch | 1150 - 1200 | nih.gov |

| Sulphonate (-SO₃⁻) | S=O Stretch | 1030 - 1060 | nih.gov |

Mass Spectrometry Techniques for Molecular Characterization and Impurity Profiling

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural information through its fragmentation patterns. osu.edu Using a technique like electrospray ionization (ESI), the molecular weight of this compound (C₆H₅N₂NaO₅S) would be confirmed by observing the corresponding molecular ion. nih.gov For this compound, with a molecular weight of approximately 240.17 g/mol , one would expect to see ions corresponding to the anionic species [M-Na]⁻ at m/z ~217 or the protonated molecule [M-Na+H]⁺ at m/z ~218. molbase.comchemicalbook.com

Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. Common fragmentation patterns for amino- and nitro-substituted aromatic compounds involve the neutral loss of small molecules. nih.govresearchgate.net For this compound, expected fragment ions could arise from the loss of:

The nitro group (-NO₂)

The sulphonate group (-SO₃)

Ammonia (-NH₃) from the amino group. nih.gov

These fragmentation patterns are crucial for confirming the identity of the compound and for identifying and characterizing any related impurities in a sample. nih.gov

Table 3: Predicted Mass Spectrometry Fragments

| Ion | m/z (approx.) | Description |

|---|---|---|

| [C₆H₄N₂O₅S]⁻ | 217 | Molecular Anion (Loss of Na⁺) |

| [C₆H₅N₂O₅S]⁺ | 218 | Protonated Molecule (Loss of Na⁺, gain of H⁺) |

| [C₆H₄NO₃S]⁻ | 171 | Loss of NO₂ |

X-ray Crystallography in Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of similar structures, such as 2-amino-4-methylpyridininum 4-nitrobenzenesulfonate and salts of 2-amino-6-nitrobenzothiazole, allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.net

In the crystal lattice, the compound is expected to form a complex three-dimensional network stabilized by several key interactions:

Ionic Interactions: Strong electrostatic forces between the sodium cations (Na⁺) and the sulphonate anions (-SO₃⁻).

π–π Stacking: The aromatic rings are likely to engage in π–π stacking interactions, further stabilizing the crystal structure. nih.gov

Locating the sodium ions can be challenging due to their weak anomalous diffraction signals, sometimes requiring specialized low-energy X-ray sources and advanced data analysis techniques. mdpi.com

Table 4: Expected Crystallographic Features

| Feature | Description | Source Analogy |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | researchgate.net |

| Key Interactions | Ionic (Na⁺···⁻O₃S), Hydrogen Bonding (N-H···O), π–π Stacking | nih.gov |

| Hydrogen Bond Donors | Amino group (-NH₂) | nih.gov |

Computational Chemistry in Molecular Structure and Reactivity Prediction

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful predictive insights into the molecular and electronic properties of compounds like this compound. researchgate.net These theoretical calculations can be used to model various aspects of the molecule before or in conjunction with experimental analysis. researchgate.net

Key parameters that can be determined through computational modeling include:

Optimized Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the gas phase or in solution. researchgate.net

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and electronic transitions.

Electrostatic Potential (ESP) Map: Visualization of the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This helps predict sites for electrophilic and nucleophilic attack.

Spectroscopic Prediction: Simulation of NMR chemical shifts and IR/Raman vibrational frequencies, which can aid in the interpretation of experimental spectra. researchgate.net

Studies on structurally related molecules, such as 2-amino-6-arylsulfonylbenzonitrile derivatives, have demonstrated the utility of DFT in correlating calculated electronic properties with experimental findings. researchgate.net

Table 5: Parameters Obtainable from Computational Chemistry (DFT)

| Parameter | Significance |

|---|---|

| Bond Lengths/Angles | Defines the molecule's 3D structure. |

| HOMO/LUMO Energies | Relates to chemical reactivity and electronic properties. |

| Electrostatic Potential | Predicts sites of intermolecular interactions. |

| Calculated NMR Shifts | Aids in assignment of experimental spectra. |

Applications and Industrial Relevance

Role as Chemical Intermediates in Fine Chemical Synthesis

The strategic placement of the amino, nitro, and sulphonate moieties allows for a variety of chemical transformations, such as diazotization of the amino group, reduction of the nitro group, and nucleophilic substitution, making it a key building block in multi-step organic syntheses.

Sodium 2-amino-6-nitrobenzenesulphonate and its isomers serve as important intermediates in the manufacturing of a range of colorants. molbase.com The amino group can be readily diazotized and then coupled with various aromatic compounds (coupling components) to form azo dyes. Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, constitute the largest class of commercial dyes. molbase.comnih.gov

The sulphonate group (-SO3Na) imparts water solubility to the final dye molecule, which is a crucial property for application in the textile industry, particularly for dyeing fibers like wool, silk, and polyamide. nih.gov Compounds with similar structures, such as Aniline-2,5-disulphonic acid and 2-Amino-4-nitrophenol-6-sulfonic acid, are also widely used in the production of dyes and pigments, highlighting the importance of the aminobenzenesulphonate scaffold in color chemistry. bldpharm.comcalpaclab.com For instance, related nitroaromatic sulphonates like Sodium Meta Nitro Benzene (B151609) Sulphonate act as resisting agents or color-forming protective agents in textile printing processes. researchgate.net

Table 1: Related Intermediates in Dye & Pigment Synthesis

| Compound Name | CAS Number | Role in Synthesis |

|---|---|---|

| 2-Amino-4-nitrophenol-6-sulfonic acid | 96-67-3 | Intermediate for Dyes and Pigments calpaclab.com |

| Aniline-2,5-disulphonic Acid | Not specified | Used in the production of dyes, pigments, and colorants bldpharm.com |

| Sodium Meta Nitro Benzene Sulphonate | 127-68-4 | Intermediate for dyes; oxidizing and resisting agent in textile printing researchgate.net |

This table is generated based on data from the text. All compound names are listed in the final table.

The chemical structure of this compound makes it a useful starting material or intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). molbase.com Its derivatives have been explored in drug design and discovery. For example, research into related nitro-substituted benzothiazole (B30560) structures has shown significant biological activity.

A series of hydrazones derived from 2-amino-6-nitrobenzothiazole (B160904) were synthesized and evaluated as inhibitors of monoamine oxidase (MAO), enzymes linked to neurological disorders. wikipedia.org Some of these compounds demonstrated high potency and selectivity against the MAO-B isoform, identifying them as potential candidates for further development in neuropharmacology. wikipedia.org The synthesis of such complex molecules often involves intermediates where the amino and nitro groups are strategically positioned, similar to the target compound. wikipedia.org Furthermore, related compounds like 2-amino-6-halogenopurines serve as crucial intermediates for antiviral agents, underscoring the utility of the 2-amino-6-substituted ring system in medicinal chemistry. fda.gov While direct application in agrochemical synthesis is less documented for this specific compound, related intermediates like Meta Amino Phenol are noted for their use in both the pharmaceutical and agrochemical industries. bldpharm.com

Table 2: Examples of Related Pharmaceutical Intermediates

| Intermediate | Target/Application | Finding |

|---|---|---|

| 2-amino-6-nitrobenzothiazole derivatives | Monoamine Oxidase (MAO) Inhibitors | Resulting compounds showed inhibitory activity in the nanomolar to micromolar range, with some being highly selective for MAO-B. wikipedia.org |

| 2-amino-6-halogenopurine | Antiviral Agents | Serves as a key synthesis intermediate for guanine (B1146940) nucleoside analogues with antiviral properties. fda.gov |

This table is generated based on data from the text. All compound names are listed in the final table.

Functional Materials Development

Beyond its role as a synthetic precursor, the inherent chemical properties of this compound and similar molecules allow for their direct use in the formulation of functional materials.

The presence of heteroatoms (nitrogen, oxygen, sulfur) and a π-electron system (the benzene ring) in its structure are features commonly associated with effective corrosion inhibitors. medchemexpress.com These features enable the molecule to adsorb onto a metal surface, forming a protective layer that inhibits the electrochemical processes of corrosion. Studies on benzenesulphonyl derivatives of amino acids have shown them to be effective corrosion inhibitors for brass in chloride solutions. medchemexpress.com The introduction of a benzenesulphonyl group significantly increased the inhibition efficiency compared to simple amino acids, an effect attributed to the larger molecular size and the π-electron contribution of the benzene ring. medchemexpress.com Similarly, other amino-benzothiazole derivatives have demonstrated good corrosion inhibition for copper in acidic media. oakwoodchemical.com

In the cosmetics industry, related compounds like Sodium m-Nitrobenzenesulfonate are used in hair dye and color formulations. researchgate.netresearchgate.net It can function as a viscosity-controlling agent and as a base component in semi-permanent hair coloring products. researchgate.net The use of derivatives of this compound in azo dyes also extends to cosmetic applications for coloring. molbase.com

Role in Analytical Chemistry Reagents

There is limited information available in publicly accessible scientific literature and databases regarding the specific application of this compound as an analytical chemistry reagent. While related compounds like 2-Aminobenzenesulfonic acid can be used to prepare Schiff bases for the synthesis of metal complexes, which could have analytical applications, such a role is not explicitly documented for this compound itself. oakwoodchemical.com Analytical methods have been developed for the detection of sulfonated nitroaromatics in environmental samples, but this pertains to their analysis rather than their use as an analytical tool.

Environmental Research and Biogeochemical Cycling

Biodegradation Pathways and Microbial Metabolism

The biodegradation of sulfonated nitroaromatic compounds like Sodium 2-amino-6-nitrobenzenesulphonate is a complex process that typically requires the synergistic action of various microbial communities. The presence of both a nitro group and a sulfonate group on the benzene (B151609) ring makes the compound resistant to microbial attack. nih.govresearchgate.net However, certain specialized microorganisms have evolved pathways to break down these recalcitrant molecules.

The initial steps in the biodegradation of such compounds can involve either the removal of the sulfonate group or the reduction of the nitro group. The microbial strategy often depends on the specific bacterial strains present and the environmental conditions.

Desulfonation: The cleavage of the carbon-sulfur bond is a critical step in the mineralization of sulfonated aromatic compounds. This process is often catalyzed by monooxygenases or dioxygenases, which incorporate oxygen atoms into the aromatic ring, leading to the formation of a hydroxyl group and the release of sulfite. Bacteria from the genera Pseudomonas and Sphingomonas have been identified as key players in the desulfonation of various aromatic sulfonates. researchgate.netnih.govnih.gov For instance, some bacteria can utilize sulfonates as a sole source of sulfur for their growth. d-nb.info

Nitro Group Reduction: The nitro group is highly electrophilic and can be reduced by a variety of nitroreductases under both aerobic and anaerobic conditions. This reduction typically proceeds through nitroso and hydroxylamino intermediates to form an amino group. nih.gov The resulting aromatic amine may be less toxic and more amenable to further degradation. However, aromatic amines can also be persistent and pose their own environmental risks. asm.org

Ring Cleavage: Following desulfonation and the transformation of the nitro group, the resulting catecholic or protocatechuate-like intermediates can undergo ring cleavage. This is typically accomplished by dioxygenase enzymes, which break the aromatic ring, leading to the formation of aliphatic compounds that can then enter central metabolic pathways, such as the Krebs cycle. nih.gov

Several bacterial genera have been implicated in the degradation of nitroaromatic and sulfonated aromatic compounds, as detailed in the table below. While specific studies on this compound are limited, the metabolic capabilities of these microorganisms on related compounds provide a model for its potential biodegradation.

| Microbial Genus | Relevant Metabolic Capabilities | Key Enzymes/Pathways |

| Pseudomonas | Degradation of nitrobenzene, aminonaphthalenesulfonates, and other sulfonated aromatics. researchgate.netjocpr.compisrt.orgrdd.edu.iq | Nitroreductases, monooxygenases, dioxygenases, desulfonation pathways. kaist.ac.kr |

| Rhodococcus | Mineralization and transformation of a wide range of nitroaromatic compounds. nih.govresearchgate.net | Catechol dioxygenases, versatile catabolic pathways for aromatic compounds. mdpi.com |

| Sphingomonas | Degradation of various substituted naphthalenesulfonic acids and other aromatic compounds. nih.govnih.govjocpr.com | Broad-spectrum dioxygenases and hydrolases. |

| Arthrobacter | Utilization of aromatic sulfonates as a source of sulfur. mdpi.com | Desulfonation enzymes. |

Persistence and Fate in Aquatic and Terrestrial Environments

The persistence of this compound in the environment is influenced by a combination of its chemical structure and various environmental factors. The presence of the electron-withdrawing nitro and sulfonate groups makes the aromatic ring less susceptible to electrophilic attack by microbial oxygenases, contributing to its recalcitrance. nih.govresearchgate.net

In aquatic environments , the compound is expected to be soluble in water due to the sodium sulfonate group. Its fate is governed by processes such as photolysis, hydrolysis, and biodegradation. While direct photolysis may play a role in its transformation, the rate is dependent on factors like water depth, turbidity, and the presence of photosensitizing substances. The poor biodegradability of many sulfonated aromatic amines suggests that they may not be efficiently removed during conventional wastewater treatment, leading to their discharge into surface waters. nih.gov The discharge of such dye intermediates can increase the biochemical and chemical oxygen demand (BOD and COD) of water bodies. nih.gov

In terrestrial environments , this compound can be introduced through the application of contaminated sludge or industrial effluents. researchgate.netuludag.edu.tr Its mobility in soil will be influenced by its interaction with soil organic matter and clay particles. The negatively charged sulfonate group may limit its adsorption to negatively charged soil colloids, potentially leading to leaching into groundwater. The microbial communities in the soil will play a crucial role in its degradation, although the process can be slow. Studies on related compounds have shown that the presence of other organic matter can sometimes enhance biodegradation through co-metabolism. nih.gov

Advanced Oxidation Processes for Environmental Remediation

Due to the often slow and incomplete nature of biological degradation, Advanced Oxidation Processes (AOPs) are being explored for the remediation of water contaminated with this compound and similar compounds. nih.gov AOPs rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic pollutants. researchgate.net

Several AOPs have shown promise for the degradation of nitroaromatic and sulfonated compounds:

Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide (H₂O₂) and iron salts (typically Fe²⁺) to generate hydroxyl radicals. The efficiency can be enhanced by the use of UV light (photo-Fenton), which promotes the recycling of the iron catalyst.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at high pH.

UV/H₂O₂: The photolysis of hydrogen peroxide by UV radiation is a direct method for generating hydroxyl radicals.

Photocatalysis: This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon illumination with UV or visible light, generates electron-hole pairs that lead to the formation of reactive oxygen species.

These processes can lead to the partial or complete mineralization of the target compound to carbon dioxide, water, and inorganic ions (sulfate and nitrate). However, the formation of potentially toxic and persistent intermediates is a concern that requires careful monitoring and optimization of the process parameters. mostwiedzy.plresearchgate.net For instance, incomplete oxidation can lead to the formation of other nitroaromatic compounds. dss.go.th

| Advanced Oxidation Process | Principle | Potential Advantages | Potential Disadvantages |

| Fenton/Photo-Fenton | Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ | High efficiency, can be cost-effective. | Sludge production, requires acidic pH. |

| Ozonation | O₃ reacts with pollutants directly or via •OH generation. | Strong oxidizing power, no sludge formation. | High energy consumption, potential for bromate (B103136) formation. |

| UV/H₂O₂ | H₂O₂ + hv → 2 •OH | No sludge, effective for a wide range of compounds. | High operational cost due to UV lamps and H₂O₂ consumption. |

| Photocatalysis (e.g., TiO₂) | Semiconductor catalyst generates •OH upon illumination. | Can utilize solar light, catalyst is reusable. | Catalyst recovery can be challenging, potential for catalyst fouling. |

Bioavailability and Ecosystem Impact Assessment

The bioavailability of this compound and its degradation products is a key factor in determining their impact on ecosystems. Bioavailability refers to the fraction of a chemical that is available for uptake by living organisms. In aquatic systems, the dissolved form is generally considered bioavailable.

The release of textile dye intermediates into the environment can have several adverse effects on ecosystems. pisrt.orgnih.govnih.govsci-hub.seresearchgate.net The colored nature of these compounds, even at low concentrations, can reduce light penetration in water bodies, thereby inhibiting the photosynthesis of aquatic plants and algae, which form the base of the aquatic food web. pisrt.orgsci-hub.se This can lead to a decrease in dissolved oxygen levels, impacting fish and other aquatic organisms.

The toxicity of the parent compound and its breakdown products is a major concern. Aromatic amines, which can be formed from the reduction of the nitro group, are a class of compounds known for their potential carcinogenicity and mutagenicity. asm.org The impact on soil microbial communities is also a critical consideration. High concentrations of such chemicals can inhibit the activity of beneficial microorganisms involved in nutrient cycling, such as nitrification and ammonification, thereby affecting soil fertility. researchgate.netuludag.edu.tr

Assessing the ecosystem impact involves a combination of laboratory toxicity tests on representative organisms (e.g., algae, daphnia, fish) and field studies to monitor changes in community structure and ecosystem function in contaminated areas.

Future Research Directions and Emerging Areas

Novel Synthetic Approaches and Catalyst Development

Traditional methods for the synthesis of sulfonated anilines often rely on harsh reaction conditions. nih.gov The future of synthesizing compounds like Sodium 2-amino-6-nitrobenzenesulphonate lies in the development of more sophisticated and milder methodologies.

Recent advancements point towards several promising research directions:

Visible-Light Photocatalysis : A significant shift from conventional methods that often require high temperatures and strong acids is the use of visible-light photoredox catalysis. nih.gov This approach enables the sulfonylation of aniline (B41778) derivatives with sulfinate salts or sulfonyl fluorides under mild conditions. nih.govfrontiersin.org The key advantage is the generation of sulfonyl radicals from stable precursors, offering excellent functional group tolerance. nih.gov Future work could focus on optimizing photocatalysts and expanding the substrate scope to efficiently produce complex sulfonated anilines.

Advanced Catalytic Systems : The development of novel catalysts is crucial. Heterogeneous sulfonic acid catalysts, for instance, have been shown to facilitate the oxidative dimerization of anilines using clean oxidants like hydrogen peroxide, minimizing waste. rsc.org Another area of exploration is flow catalysis, where reusable catalysts, such as palladium supported on glass wool (Pd@GW), have demonstrated exceptional performance in the reduction of nitro compounds to amines under ambient conditions in aqueous solutions. nih.gov Adapting such flow systems for the synthesis of this compound could lead to safer and more scalable production.

Novel Reagents and Reactions : Researchers are exploring new reagents to streamline synthesis. The use of DABCO(SO₂)₂, a stable SO₂ surrogate, in Sandmeyer-type reactions allows for the synthesis of sulfonyl chlorides from anilines under mild conditions, which can then be converted to the desired sulfonated products. acs.org This method avoids the need to isolate highly energetic diazonium intermediates, enhancing operational safety. acs.org

A comparison of traditional and emerging synthetic strategies is summarized below.

| Feature | Traditional Sulfonation | Modern Photocatalysis | Flow Catalysis |

| Conditions | Harsh (e.g., fuming H₂SO₄, high temp) youtube.com | Mild (e.g., room temp, visible light) nih.gov | Ambient temperature and pressure nih.gov |

| Reagents | Strong acids, often in excess nih.gov | Photocatalysts, sulfinate salts nih.gov | Reusable supported catalysts (e.g., Pd@GW) nih.gov |

| Selectivity | Can lead to isomeric mixtures | High functional group tolerance nih.gov | High conversion and selectivity nih.gov |

| Safety | Energetic intermediates, harsh reagents | Milder, more controlled reactions frontiersin.org | Inherently safer due to small reactor volumes nih.gov |

| Scalability | Established but can be hazardous | Scalable, demonstrated on gram scale acs.org | Excellent for continuous, large-scale production nih.gov |

Advanced Computational Modeling and Simulation

Computational chemistry offers powerful tools to predict molecular properties and reaction pathways, thereby accelerating research and development while reducing experimental costs. For this compound and its derivatives, computational modeling is an emerging area with significant potential.

Molecular Dynamics (MD) Simulations : MD simulations are being used to investigate the structure and transport properties of related sulfonated aromatic polymers, particularly for applications like proton exchange membranes in fuel cells. researchgate.netresearchgate.net These simulations can elucidate how the presence and position of sulfonate groups influence properties like water uptake and proton conductivity. researchgate.netuniroma2.it Similar models could be developed for systems involving this compound to understand its interactions in various matrices.

Density Functional Theory (DFT) : DFT calculations are employed to study the electronic structure and reactivity of molecules. mdpi.com This can be used to predict reaction mechanisms, determine the stability of intermediates, and calculate spectroscopic properties. For example, DFT can help elucidate the mechanism of novel synthetic reactions or predict the pKa of acidic and basic groups within the molecule. mdpi.com

Predictive Modeling for Applications : Computational models can screen for potential new applications. For instance, by simulating the interaction of this compound with biological targets or material surfaces, researchers could identify promising leads for new pharmaceuticals or functional materials. Studies on nitroaniline-based foams have used techniques like X-ray photoelectron spectroscopy (XPS) to characterize the material, and computational analysis of such data can reveal the presence and nature of a wide array of functional groups. researchgate.netmdpi.com

Development of Sustainable Production Methods

The principles of green chemistry are becoming central to the chemical industry, aiming to reduce waste, minimize energy consumption, and use renewable resources. mdpi.comrsc.orgresearchgate.net

Key areas for developing sustainable production methods for this compound include:

Use of Greener Solvents : Shifting from traditional organic solvents to greener alternatives like water or ethanol (B145695) is a primary goal. mdpi.commdpi.comnih.gov Research has shown that conducting syntheses of related compounds in ethanol can lead to well-defined microstructures compared to shapeless aggregates formed in water. mdpi.com

Energy-Efficient Syntheses : Methods that operate under milder conditions, such as the previously mentioned visible-light photocatalysis, significantly reduce energy consumption compared to high-temperature processes. nih.govfrontiersin.org

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Reactions that avoid the use of stoichiometric reagents in favor of catalytic amounts of activators improve atom economy. frontiersin.org

Biocatalysis : Exploring the use of enzymes or whole-cell biocatalysts for specific steps, such as amination or sulfonation, could offer highly selective and environmentally friendly synthetic routes. Research into the biocatalytic synthesis of aminated aromatic sulfonates is an active field.

| Green Chemistry Principle | Application in Sulfonated Aniline Synthesis |

| Waste Prevention | Utilizing catalytic methods over stoichiometric reagents to reduce byproducts. rsc.org |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the product. frontiersin.org |

| Less Hazardous Synthesis | Avoiding toxic reagents and solvents; using milder reaction conditions. nih.govacs.org |

| Energy Efficiency | Employing ambient temperature and pressure processes like flow catalysis or photocatalysis. nih.gov |

| Use of Renewable Feedstocks | Exploring bio-based starting materials as alternatives to petroleum-derived chemicals. researchgate.net |

| Catalysis | Using highly efficient and reusable catalysts to minimize waste and energy use. rsc.orgnih.gov |

Exploration of New Industrial Applications

While this compound is known as an intermediate in dye synthesis, its unique structure suggests potential for a broader range of applications. ontosight.ai

Advanced Materials : Sulfonated aromatic polymers are being heavily researched as proton-conducting electrolytes for fuel cell membranes. uniroma2.itfrontiersin.org The specific properties of this compound could be leveraged in the synthesis of novel polymers with tailored thermal stability and proton conductivity. frontiersin.org Furthermore, the reaction of nitroanilines with sulfuric acid can produce N- and S-doped porous carbon foams, which are promising materials for applications in CO₂ capture and energy storage. researchgate.netmdpi.com

Pharmaceuticals and Agrochemicals : The nitroaniline sulfonic acid backbone is a versatile scaffold. Related structures, such as sulfonamides, are foundational in medicinal chemistry. nih.gov The development of enantiospecific methods to synthesize related chiral sulfonimidamides opens pathways to new therapeutic agents with potentially improved biological activity and lower toxicity. nih.gov The compound could serve as a precursor for novel agrochemicals. sncl.com

Specialty Chemicals : Related compounds like sodium m-nitrobenzene sulfonate are used as oxidizing agents in electroplating, as additives in hair dye formulations, and as developing agents. nih.gov Research could explore whether this compound or its derivatives offer superior performance in these or other niche applications, such as for special fibers or epoxy resin hardeners. sncl.com

Environmental Remediation Strategies for Sulfonated Aromatic Compounds

The widespread use of sulfonated aromatic compounds, particularly in the dye industry, has led to environmental contamination, necessitating effective remediation strategies. researchgate.net The presence of both a sulfonate group and a nitro group on the target compound makes this a particularly relevant area of research.

Biodegradation : The electron-withdrawing nature of nitro and sulfonate groups makes these compounds resistant to biodegradation. researchgate.netnih.gov However, research has identified microbial systems capable of degrading them. nih.gov Future research should focus on:

Isolation of Novel Microbes : Screening for and isolating new bacterial or fungal strains that can use sulfonated nitroaromatic compounds as a source of carbon or nitrogen. researchgate.netnih.gov

Metabolic Pathway Elucidation : Understanding the enzymatic pathways for degradation. Strategies include the reduction of the nitro group to an amine, followed by ring cleavage, or the initial removal of the sulfonate or nitro group. nih.gov

Bioaugmentation : Using enriched microbial cultures to accelerate the biodegradation of these pollutants in contaminated soil and water. serdp-estcp.mil

Advanced Oxidation Processes (AOPs) : AOPs are powerful chemical methods for degrading recalcitrant organic pollutants by generating highly reactive species like hydroxyl radicals. patsnap.com

Sulfate (B86663) Radical AOPs (SR-AOPs) : This emerging technology uses sulfate radicals, which can be more effective than hydroxyl radicals in certain pH ranges for degrading pollutants. SR-AOPs have shown high efficiency in removing polycyclic aromatic hydrocarbons (PAHs) from soil. nih.gov

Process Optimization : Research is needed to optimize AOPs for sulfonated nitroaromatics, including processes like UV/H₂O₂, UV/persulfate, and Fenton/photo-Fenton reactions, to ensure complete mineralization and avoid the formation of toxic byproducts. patsnap.comresearchgate.net

Integrated Remediation Systems : A promising approach involves combining different techniques. For example, a "Release-Capture-Destruction" strategy could use agents to release pollutants from soil, capture them on an adsorbent like magnetic activated carbon, and then destroy them using a method like hydrothermal alkaline treatment (HALT). serdp-estcp.mil

| Remediation Strategy | Mechanism | Advantages | Challenges |

| Biodegradation | Microbial metabolism breaks down the compound. nih.gov | Environmentally friendly, potentially low-cost. researchgate.net | Slow process; compounds can be toxic to microbes. researchgate.netnih.gov |

| Advanced Oxidation | Generation of highly reactive radicals to chemically destroy pollutants. patsnap.com | Rapid and effective for recalcitrant compounds. researchgate.net | High energy/chemical input; potential for harmful byproducts. patsnap.com |

| Adsorption | Binding of pollutants to a solid matrix like activated carbon. serdp-estcp.mil | Effective for removal from water; can be regenerated. serdp-estcp.mil | Does not destroy the pollutant; requires disposal/regeneration of the adsorbent. |

| Integrated Systems | Combination of physical, chemical, and biological methods. serdp-estcp.mil | Can overcome limitations of single methods. | Complex to design and operate. |

Q & A

Q. What are the common synthetic routes for Sodium 2-amino-6-nitrobenzenesulphonate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves sulfonation, nitration, and amination steps. For example, diazotization of a precursor aromatic amine (e.g., 2-aminobenzenesulphonic acid) followed by nitration under controlled acidic conditions (e.g., H₂SO₄/HNO₃) is a key step. Reaction temperature (0–5°C for diazotization) and stoichiometry of nitrating agents critically affect nitro-group positioning and yield. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer: Characterization combines spectroscopic and chromatographic techniques:

- FT-IR : Confirms sulfonate (-SO₃⁻) stretches (~1180–1120 cm⁻¹) and nitro (-NO₂) vibrations (~1520–1350 cm⁻¹).

- ¹H/¹³C NMR : Aromatic proton signals (δ 6.5–8.5 ppm) and sulfonate-linked carbon shifts (δ 120–140 ppm) validate substitution patterns.

- HPLC-MS : Monitors purity (>98%) and molecular ion peaks ([M⁻Na]⁻ at m/z corresponding to C₆H₅N₂O₅S⁻) .

Q. What are the solubility and stability profiles of this compound under varying pH?

Methodological Answer: Solubility is pH-dependent due to the sulfonate group’s ionization. In aqueous solutions (pH 7–10), solubility exceeds 50 g/L, while acidic conditions (pH <3) reduce solubility due to protonation. Stability studies (TGA/DSC) show decomposition above 250°C, with hygroscopicity requiring storage in desiccators. Buffered solutions (pH 7.4) exhibit <5% degradation over 30 days at 25°C .

Q. What in vitro toxicity assays are suitable for preliminary safety assessment?

Methodological Answer: Cytotoxicity is assessed via MTT assays using human epithelial cells (e.g., HEK-293). IC₅₀ values >1 mM suggest low acute toxicity. Genotoxicity screening (e.g., Ames test) evaluates mutagenic potential, with nitro-aromatics requiring specific S9 metabolic activation. Parallel controls (e.g., sodium sulfanilate) validate assay specificity .

Advanced Research Questions

Q. How can reaction mechanisms for nitration regioselectivity be elucidated computationally?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electrophilic nitration pathways. Fukui indices identify electron-rich aromatic positions, predicting nitro-group orientation (para/ortho to sulfonate). Solvent effects (e.g., sulfuric acid) are incorporated via implicit solvation models (SMD), aligning computational outcomes with experimental regioselectivity data .

Q. What advanced spectroscopic techniques resolve ambiguities in nitro-group positioning?

Methodological Answer: X-ray crystallography definitively assigns nitro-group placement via unit cell parameters and bond angles. For non-crystalline samples, 2D NMR (COSY, NOESY) correlates proton-proton interactions, distinguishing 6-nitro from 5-nitro isomers. Raman spectroscopy complements FT-IR by detecting subtle symmetry differences in nitro vibrations .

Q. How can contradictions in reported solubility data be resolved methodologically?

Methodological Answer: Discrepancies arise from varied purity grades or measurement protocols. Standardize procedures:

Q. What degradation pathways dominate under UV/oxidizing conditions?

Methodological Answer: Photolysis studies (λ = 254 nm) in aqueous media reveal nitro-group reduction to amine intermediates, confirmed by LC-MS. Advanced oxidation processes (e.g., Fenton’s reagent) generate hydroxyl radicals, cleaving the sulfonate moiety (detected via sulfate ion chromatography). Kinetic modeling (pseudo-first-order) quantifies half-lives (t₁/₂ ~2–4 hrs under UV/H₂O₂) .

Q. How can computational models predict interactions with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina) screens against sulfotransferase enzymes or nitroreductases. Binding affinities (ΔG) correlate with inhibitory potential. QSAR models parameterize nitro-group electronegativity and sulfonate hydrophilicity to predict membrane permeability (LogP) and bioavailability .

Q. Notes

- Methodological rigor emphasizes reproducibility, with citations from peer-reviewed databases (PubChem, NIST) and synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.